molecular formula C14H21ClO B13177689 ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene

({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene

Cat. No.: B13177689
M. Wt: 240.77 g/mol
InChI Key: XCLNQRWVESYFKO-UHFFFAOYSA-N
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Description

({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19ClO and a molecular weight of 226.74 g/mol . This compound is characterized by a benzene ring substituted with a chloromethyl group and a 2-methylpentyl group connected via an oxygen atom. It is primarily used in laboratory settings for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the 2-methylpentyl group.

    Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.

    2-Chloromethyl-2-methylpentanol: Similar but lacks the benzene ring.

Uniqueness

({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring with both a chloromethyl and a 2-methylpentyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

[2-(chloromethyl)-2-methylpentoxy]methylbenzene

InChI

InChI=1S/C14H21ClO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

XCLNQRWVESYFKO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COCC1=CC=CC=C1)CCl

Origin of Product

United States

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